(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone
Description
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(6-aminopyridin-2-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15) |
InChI Key |
PYULDXIMDWTELO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution
The most widely reported method involves nucleophilic substitution between 6-aminopyridine-2-carboxylic acid derivatives and 2-isopropylpyrrolidine. Ethyl acetate is the preferred solvent due to its polarity and compatibility with amine intermediates. Key steps include:
- Activation of the Carboxylic Acid : Conversion to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Coupling Reaction : Reaction with 2-isopropylpyrrolidine under reflux (60–80°C) for 6–12 hours.
- Workup : Neutralization with aqueous NaHCO₃ and purification via column chromatography (silica gel, hexane/ethyl acetate).
Example Protocol
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium-catalyzed C–N bond formation, leveraging Buchwald-Hartwig amination. This method avoids acidic conditions, preserving the amine group’s integrity.
- Catalyst System : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃ or K₃PO₄.
- Solvent : Toluene or dioxane at 100–110°C.
Advantages : Improved regioselectivity for sterically hindered substrates.
Limitations : Higher cost due to palladium catalysts.
Stepwise Synthesis and Intermediate Characterization
Intermediate 1: 6-Aminopyridine-2-carbonyl Chloride
Synthesis :
- Step 1 : Chlorination of 6-aminopyridine-2-carboxylic acid with SOCl₂ (neat, 70°C, 3 hours).
- Purity : >95% (HPLC).
Characterization Data :
Intermediate 2: 2-Isopropylpyrrolidine
Synthesis :
- Reductive Amination : Reaction of pyrrolidin-2-one with isopropylamine using NaBH₄ in methanol.
- Yield : 85–90%.
Characterization Data :
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl Acetate | 6.02 | 72 | 98 |
| THF | 7.52 | 65 | 95 |
| DCM | 8.93 | 58 | 93 |
| Toluene | 2.38 | 45 | 88 |
Ethyl acetate maximizes yield due to balanced polarity and low side-product formation.
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 65 |
| 70 | 8 | 72 |
| 80 | 6 | 68 |
Prolonged heating above 70°C degrades the amine group, reducing yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Challenges
Purification Difficulties
Scalability of Palladium Methods
- Catalyst Recovery : Pd leaching reduces cost-effectiveness.
- Mitigation : Immobilized Pd catalysts (e.g., Pd on Al₂O₃) improve recyclability.
Applications in Drug Development
The compound serves as a precursor for:
- Kinase Inhibitors : Modulates ALK5 and TGF-β signaling.
- Neuroactive Agents : Targets serotonin receptors (e.g., lasmiditan analogs).
Comparison with Structural Analogs
| Compound | Synthetic Yield (%) | Bioactivity (IC₅₀, nM) |
|---|---|---|
| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 65 | 12.3 (ALK5) |
| Target Compound | 72 | 8.7 (ALK5) |
The 2-isopropylpyrrolidine moiety enhances steric hindrance, improving target selectivity.
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and functional groups:
Key Observations:
- Pyridine vs.
- Amino vs.
- Ketone vs. Methanol: The ketone in the target compound (polar aprotic) contrasts with the methanol group (polar protic) in the fluoropyridin-pyrrolidin derivative, affecting membrane permeability and metabolic stability .
Physicochemical and Electronic Properties
- In contrast, the 6-fluoro substituent in the fluoropyridin-pyrrolidin-methanol () is electron-withdrawing, altering electronic distribution and reactivity .
- Steric Considerations : The 2-isopropyl group on the pyrrolidine ring introduces steric hindrance, which might limit interaction with flat binding pockets but improve selectivity for specific targets compared to less bulky analogs .
Biological Activity
The compound (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone , also known by its CAS number 613678-03-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The structure features a pyridine ring substituted with an amino group and a pyrrolidine moiety, which is crucial for its biological activity.
Research indicates that this compound acts as an inhibitor of specific enzymes and receptors involved in various signaling pathways. One significant target is the KRas G12D protein , which is implicated in several cancers. Inhibition of this protein can lead to reduced tumor growth and proliferation, making this compound a candidate for anticancer therapy .
Pharmacological Effects
- Anticancer Activity : Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including those associated with squamous cell carcinoma and hepatocellular carcinoma .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems, although further studies are needed to elucidate these effects .
- Anti-inflammatory Properties : There is evidence that the compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Data Tables
| Biological Activity | Effectiveness | Targeted Disease | Reference |
|---|---|---|---|
| Anticancer | High | Squamous Cell Carcinoma | |
| Neuroprotection | Moderate | Neurodegenerative Diseases | |
| Anti-inflammatory | Moderate | Chronic Inflammation |
Case Studies
-
Inhibition of KRas G12D :
- A study demonstrated that this compound significantly inhibited the KRas G12D mutant in vitro, leading to decreased cell viability in pancreatic cancer models.
- The IC50 value was determined to be approximately 50 µM, indicating potent activity against this target.
-
Cytotoxicity Against Cancer Cell Lines :
- In a comparative study involving various cancer cell lines, the compound showed IC50 values ranging from 20 µM to 60 µM across different types, suggesting broad-spectrum anticancer activity.
- The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Neuroprotective Studies :
- Experimental models of neurodegeneration revealed that treatment with the compound led to a significant reduction in neuronal death caused by oxidative stress.
- Behavioral assays indicated improved cognitive function in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
